Cefuroxime pivoxetil is a prodrug of cefuroxime, a broad-spectrum second-generation cephalosporin antibiotic. It is primarily used to treat various bacterial infections, particularly those caused by gram-positive and gram-negative bacteria. The compound is designed to enhance the oral bioavailability of cefuroxime, making it effective for treating infections such as respiratory tract infections, skin infections, and urinary tract infections. Cefuroxime pivoxetil is classified under the cephalosporin class of antibiotics, which are characterized by their β-lactam structure.
Cefuroxime pivoxetil is synthesized from 7-aminocephalosporanic acid through various chemical processes. It falls under the category of broad-spectrum antibiotics and is specifically classified as a second-generation cephalosporin. This classification indicates its effectiveness against a wider range of bacteria compared to first-generation cephalosporins, while still retaining activity against certain gram-positive organisms.
The synthesis of cefuroxime pivoxetil typically involves the following steps:
The patent CN101054386A outlines a specific method that emphasizes the use of mild reaction conditions and minimal waste generation, making it an efficient synthetic route .
Cefuroxime pivoxetil undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical in determining the efficacy and stability of the drug in biological systems.
Cefuroxime pivoxetil exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The mechanism involves:
This mechanism highlights its effectiveness against a wide range of bacteria.
Cefuroxime pivoxetil exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic applications.
Cefuroxime pivoxetil is widely used in clinical settings for treating various infections due to its broad-spectrum activity. Its applications include:
Additionally, ongoing research explores its efficacy against resistant bacterial strains, enhancing its relevance in contemporary medicine.
Cefuroxime pivoxetil is an ester prodrug structurally derived from the second-generation cephalosporin antibiotic cefuroxime. Its chemical name is (6R,7R)-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-3-{[(E)-(carbamoyloxy)(propan-2-yloxy)methylidene]oxymethyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with the molecular formula C₂₀H₂₂N₄O₁₀S [1] [9]. The pivotal structural modification involves the esterification of cefuroxime’s C4 carboxyl group with the lipophilic pivaloyloxymethyl (POM) moiety (Figure 1). This modification is critical for overcoming the parent drug’s poor oral bioavailability [6].
Synthesis pathways typically employ a multi-step process:
Table 1: Key Synthetic Intermediates and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Activation | Cefuroxime Na, −20°C, N₂ atmosphere | Enhance nucleophilicity of carboxylate |
Esterification | POM-Cl, DMF, triethylamine | Introduce lipophilic POM group |
Crystallization | Ethyl acetate/n-hexane, 4°C | Isolate stable crystalline Form I |
The pivaloyloxymethyl (POM) group serves as a steric shield that masks cefuroxime’s polar carboxylate, significantly enhancing passive diffusion across intestinal epithelia [6]. Bioactivation involves sequential enzymatic hydrolysis:
This hydrolysis is >90% efficient in humans, with peak plasma cefuroxime concentrations achieved within 2–3 hours post-administration [4]. Crucially, the POM group’s steric bulk minimizes non-specific hydrolysis in gastric fluid, directing bioactivation to target tissues [6].
Cefuroxime pivoxetil’s properties are dominated by its ester prodrug design:
Table 2: Key Physicochemical Parameters
Property | Value/Condition | Significance |
---|---|---|
Partition coefficient (log P) | 1.8 (octanol/water) | Predicts intestinal permeability |
Aqueous solubility | <0.1 mg/mL (25°C) | Limits unprodrugified absorption |
Degradation t₉₀ (25°C) | 24 months (crystalline Form I) | Shelf-life optimization |
Absorption
Distribution
Metabolism and Excretion
Table 3: Pharmacokinetic Parameters of Active Cefuroxime
Parameter | Cefuroxime Pivoxetil (Oral) | Cefuroxime Sodium (IV) |
---|---|---|
Cₘₐₓ (500 mg dose) | 4–8 µg/mL | 45–60 µg/mL |
Tₘₐₓ | 2–3 hours | 0.5 hours (infusion end) |
AUC₀–∞ (µg·h/mL) | 35–42 | 110–130 |
Renal Clearance | 0.94 × CLᶜʳ + 0.28 mL/min/kg | Identical |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7